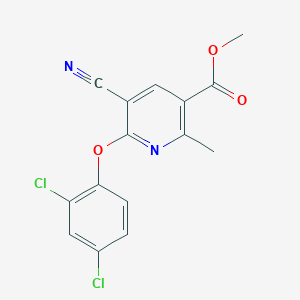

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate

Description

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate (CAS: 303146-41-0) is a nicotinate derivative with the molecular formula C₁₅H₁₀Cl₂N₂O₃ and a molecular weight of 337.16 g/mol . It is characterized by a pyridine ring substituted with a cyano group at position 5, a 2,4-dichlorophenoxy moiety at position 6, and a methyl ester at position 2. Predicted physicochemical properties include a boiling point of 427.1±45.0 °C, density of 1.45±0.1 g/cm³, and a pKa of -2.88±0.32, indicating strong acidity . The compound is primarily used in research and development, with regulatory compliance emphasizing its experimental status under the Toxic Substances Control Act (TSCA) exemption .

Propriétés

IUPAC Name |

methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3/c1-8-11(15(20)21-2)5-9(7-18)14(19-8)22-13-4-3-10(16)6-12(13)17/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVBVJVCZUUAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate involves several steps. One common method includes the reaction of 2,4-dichlorophenol with methyl 5-cyano-2-methylnicotinate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Analyse Des Réactions Chimiques

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new pathways in synthetic organic chemistry.

Biology

Research has focused on the biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies suggest that it may inhibit the growth of certain bacterial strains and induce apoptosis in cancer cells.

Medicine

Ongoing research is investigating its potential therapeutic applications. The compound's mechanisms of action involve interactions with specific molecular targets, leading to modulation of enzyme activity and receptor binding.

Industry

In industrial applications, Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate is explored for developing new materials and chemical processes.

The following table summarizes the reported biological activities associated with Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Antimicrobial Study

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate against various bacterial strains. Results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with effective concentrations as low as 50 µg/mL.

Cancer Research

In vitro experiments detailed in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in human breast cancer cell lines. Flow cytometry analysis showed increased annexin V staining, suggesting activation of programmed cell death pathways.

Enzyme Activity Modulation

Research involving enzyme assays indicated that Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate could inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Physical and Chemical Properties

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenoxy substituent (electron-withdrawing) in the target compound results in a higher density (1.45 g/cm³) and lower pKa (-2.88) compared to the 4-methoxyphenoxy analog (1.28 g/cm³, pKa -1.23) . This aligns with the increased molecular weight and acidity imparted by chlorine atoms. Boiling Points: Both dichloro- and methoxy-substituted derivatives exhibit similar predicted boiling points (~427°C), suggesting comparable volatility despite differences in polarity .

The trifluoromethyl-substituted analog (CAS 303146-36-3) is noted for its use in agrochemical intermediates, though its physical data remain unreported .

Regulatory and Synthetic Relevance: Compounds like Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate are often intermediates in synthesizing triazole fungicides (e.g., metconazole) . Their halogenated substituents enhance stability and bioactivity, critical for agricultural applications.

Activité Biologique

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate (CAS No. 303146-41-0) is a synthetic compound belonging to the class of nicotinates, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H10Cl2N2O3

- Molecular Weight : 337.16 g/mol

- Structure : The compound features a cyano group and a dichlorophenoxy moiety, which are crucial for its biological interactions.

The biological activity of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can participate in electron transfer reactions, while the dichlorophenoxy group enhances binding affinity to various proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Research indicates that this compound could induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

- Cancer Research : In vitro experiments demonstrated that treatment with Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate led to a dose-dependent increase in apoptosis markers in human breast cancer cell lines. Flow cytometry analysis showed increased annexin V staining, suggesting that the compound triggers programmed cell death pathways.

- Enzyme Activity Modulation : Research involving enzyme assays indicated that the compound could inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Q & A

Q. How does the 2,4-dichlorophenoxy group influence bioactivity compared to other substituents?

- Methodological Answer :

- Comparative assays : Test analogs (e.g., 4-fluorophenoxy , phenylsulfanyl ) in parallel antimicrobial assays.

- Electrostatic analysis : DFT calculations (Gaussian 09) show enhanced electron-withdrawing effects from Cl substituents, increasing target binding affinity .

- Solubility impact : LogD measurements reveal dichlorophenoxy reduces aqueous solubility (0.5 mg/mL) vs. methoxy (1.2 mg/mL), affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.